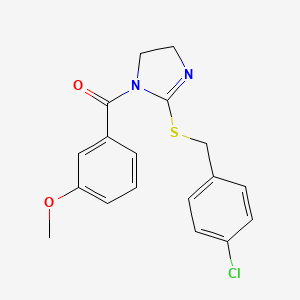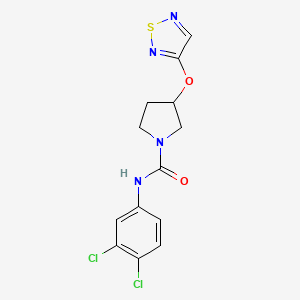
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTC belongs to the class of pyrrolidine carboxamide derivatives and is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has also been found to reduce the levels of amyloid-beta (Aβ) plaques in the brain, which are associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is also soluble in common organic solvents, making it easy to handle and measure. However, N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has some limitations for lab experiments. It is not very water-soluble, which can limit its use in certain assays. Additionally, N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide can exhibit some toxicity at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide. One potential area of research is the development of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide could improve its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide involves the reaction of 3,4-dichlorophenylamine with thiocarbohydrazide to form 3,4-dichlorophenyl-1,2,5-thiadiazol-3-amine. This intermediate is then reacted with 1-bromo-3-chloropropane to form 3-(3,4-dichlorophenyl)-5-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonitrile. Finally, the nitrile group is converted to the carboxamide group using potassium hydroxide in ethanol to obtain N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2S/c14-10-2-1-8(5-11(10)15)17-13(20)19-4-3-9(7-19)21-12-6-16-22-18-12/h1-2,5-6,9H,3-4,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKGYMIHBYEPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)
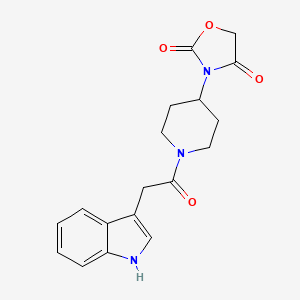
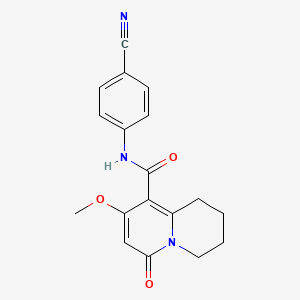
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+](/img/structure/B2646336.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)

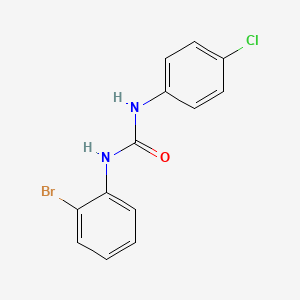
![4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one](/img/structure/B2646346.png)

